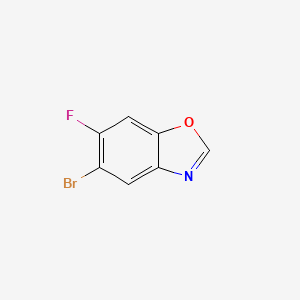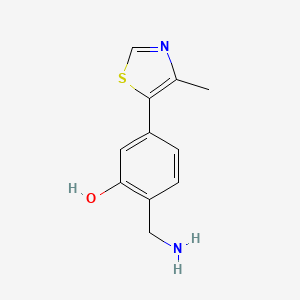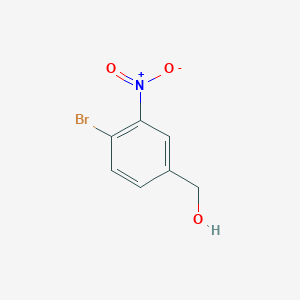
2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
説明
2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antinociceptive Activity
2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide and its derivatives have been explored for their antinociceptive properties. A study conducted by Önkol et al. (2004) synthesized various propanamide derivatives and evaluated their antinociceptive activity. Compounds such as 5e, 5g, and 5h exhibited significant antinociceptive effects, surpassing standard drugs like dipyrone and aspirin in various tests, including tail clip, tail flick, hot plate, and writhing methods (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).
Solubility and Dissolution Properties
The solubility and dissolution properties of this compound in various solvent mixtures have been investigated. A study by Pascual et al. (2017) used the polythermal method to determine the solubility of this compound in mixtures like ethyl acetate + hexane, toluene + hexane, and others. This study provided insights into the solubility behavior and potential application in formulation processes (Pascual, Donnellan, Glennon, Kamaraju, & Jones, 2017).
Antimicrobial Activity
Certain derivatives of this compound have demonstrated antimicrobial activity. Research by Çinarli et al. (2012) involved synthesizing Schiff bases derived from 4-chloro-2-aminophenol and salicylaldehyde derivatives, showcasing their effectiveness against various bacterial strains and Candida albicans (Çinarli, Gürbüz, Tavman, & Birteksöz, 2012).
Herbicidal Activity
Potential COVID-19 Protease Inhibitors
Recent studies have investigated the application of this compound derivatives as potential inhibitors for COVID-19 protease. Pandey et al. (2020) conducted a quantum chemical analysis and molecular docking study, suggesting the potential medicinal use of these compounds against COVID-19 (Pandey, Singh, Singh, Mishra, & Tiwari, 2020).
将来の方向性
Given the lack of specific information on 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide, future research could focus on its synthesis, molecular structure analysis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential applications in proteomics research could be explored further.
生化学分析
Biochemical Properties
2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, thereby affecting their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The specific pathways and enzymes involved can vary depending on the biological context .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(10)9(14)12-7-4-6(11)2-3-8(7)13/h2-5,13H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWYALVTNUGOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399802 | |
| Record name | 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17959-88-5 | |
| Record name | 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


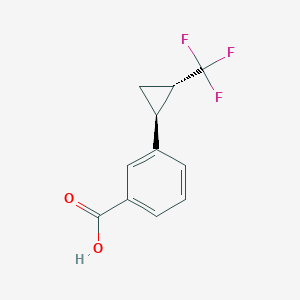
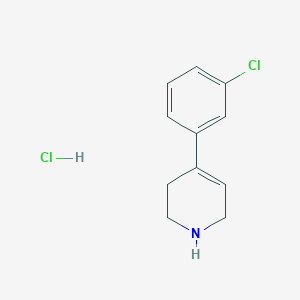
![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)
![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)
![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)
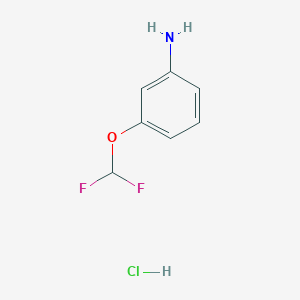
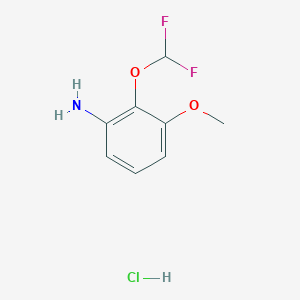

![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)
![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)
